2-((4-Phenylphthalazin-1-yl)oxy)ethyl acetate
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Overview
Description
2-((4-Phenylphthalazin-1-yl)oxy)ethyl acetate is a heterocyclic compound with the molecular formula C18H16N2O3. It is a derivative of phthalazine, a nitrogen-containing aromatic heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Phenylphthalazin-1-yl)oxy)ethyl acetate typically involves the reaction of 4-phenylphthalazin-1-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2-((4-Phenylphthalazin-1-yl)oxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce various substituted phthalazine compounds .
Scientific Research Applications
2-((4-Phenylphthalazin-1-yl)oxy)ethyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-((4-Phenylphthalazin-1-yl)oxy)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Oxo-3-phenyl-3,4-dihydrophthalazin-1-yloxy)acetic acid
- 4-Phenylphthalazin-1-ol
- Ethyl 2-(4-phenylphthalazin-1-yl)oxyacetate
Uniqueness
2-((4-Phenylphthalazin-1-yl)oxy)ethyl acetate stands out due to its unique combination of a phthalazine core with an ethyl acetate moiety. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H16N2O3 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-(4-phenylphthalazin-1-yl)oxyethyl acetate |
InChI |
InChI=1S/C18H16N2O3/c1-13(21)22-11-12-23-18-16-10-6-5-9-15(16)17(19-20-18)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |
InChI Key |
HXJCZKWNYKTIAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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